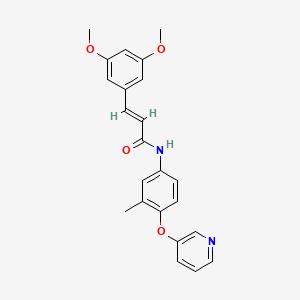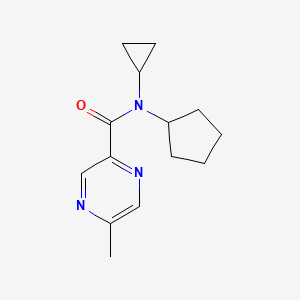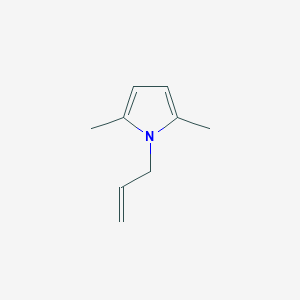
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide, also known as DMPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. DMPP belongs to a class of compounds known as enamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mechanism of Action
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide's mechanism of action involves the inhibition of PDE4, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) in the body. cAMP is a signaling molecule that plays a key role in regulating a wide range of physiological processes, including inflammation, immune function, and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral properties. In addition to its ability to inhibit PDE4 activity, this compound has also been shown to inhibit the activity of other enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide as a research tool is its ability to selectively inhibit PDE4 activity, making it a valuable tool for studying the role of PDE4 in various physiological processes. However, one limitation of this compound is that it may exhibit off-target effects, which could complicate interpretation of experimental results.
Future Directions
There are several potential future directions for research on (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Another potential application of this compound is in the treatment of cancer, as the compound has been shown to exhibit antitumor properties in preclinical studies. Finally, further research is needed to fully understand the potential off-target effects of this compound and to develop strategies to minimize these effects in future studies.
Synthesis Methods
The synthesis of (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide involves a multistep process that begins with the reaction of 3,5-dimethoxybenzaldehyde with 3-methyl-4-pyridin-3-ol to form an intermediate compound. This intermediate is then reacted with (E)-3-(4-bromo-2-methylphenyl)prop-2-enoyl chloride to yield the final product, this compound.
Scientific Research Applications
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide has been the subject of numerous scientific studies aimed at exploring its potential as a drug candidate. One area of research has focused on the compound's ability to inhibit the activity of a specific enzyme known as phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation in the body. This compound has been shown to effectively inhibit PDE4 activity, making it a promising candidate for the development of anti-inflammatory drugs.
properties
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-11-18(7-8-22(16)29-19-5-4-10-24-15-19)25-23(26)9-6-17-12-20(27-2)14-21(13-17)28-3/h4-15H,1-3H3,(H,25,26)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJIFGJXMNNAJD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)

![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)




![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)



![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)
